

# 800CW Maleimide: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: 800CW maleimide

Cat. No.: B12381099

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This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals utilizing **800CW maleimide**. It provides detailed product specifications, methodologies for quality control and biomolecule conjugation, and an overview of its application in studying cellular signaling pathways.

## Product Specifications

**800CW maleimide** is a near-infrared (NIR) fluorescent dye functionalized with a maleimide group, enabling covalent conjugation to thiol-containing molecules such as proteins, peptides, and antibodies. Its strong fluorescence in the 800 nm wavelength range makes it an ideal probe for a variety of applications, including Western blotting, immunocytochemistry, flow cytometry, and in vivo imaging, where high signal-to-noise ratios are crucial.

The following table summarizes the key quantitative specifications for **800CW maleimide**. It is important to note that purity levels can be batch-specific, and researchers should always refer to the Certificate of Analysis provided by the supplier for the most accurate data.

Parameter	Specification	Reference(s)
Molecular Weight	~1191.25 g/mol	[1][2]
Chemical Formula	C <sub>52</sub> H <sub>57</sub> N <sub>4</sub> Na <sub>3</sub> O <sub>16</sub> S <sub>4</sub>	[1]
Excitation Maximum (λ <sub>ex</sub> )	773 - 774 nm (in PBS)	
Emission Maximum (λ <sub>em</sub> )	789 - 792 nm (in PBS)	
Extinction Coefficient	~240,000 M <sup>-1</sup> cm <sup>-1</sup> (in PBS)	
Purity (Typical)	≥80% to ≥90% (by HPLC)	
Reactive Group	Maleimide	
Reactivity	Thiol (-SH) groups	
Recommended Storage	-20°C, protected from light and moisture	
Recommended Solvents	Water or Dimethyl sulfoxide (DMSO)	

## Experimental Protocols

### Quality Control and Purity Assessment of 800CW Maleimide

Ensuring the purity of **800CW maleimide** is critical for reproducible and reliable experimental outcomes. The primary method for assessing purity is High-Performance Liquid Chromatography (HPLC). While specific conditions may vary between manufacturers, a representative protocol for reverse-phase HPLC (RP-HPLC) is provided below. Additionally, Mass Spectrometry and NMR Spectroscopy can be employed for structural confirmation.

#### 2.1.1. Representative RP-HPLC Protocol for Purity Analysis

This protocol is a general guideline and may require optimization.

- Instrumentation: HPLC system with a UV-Vis or diode array detector.

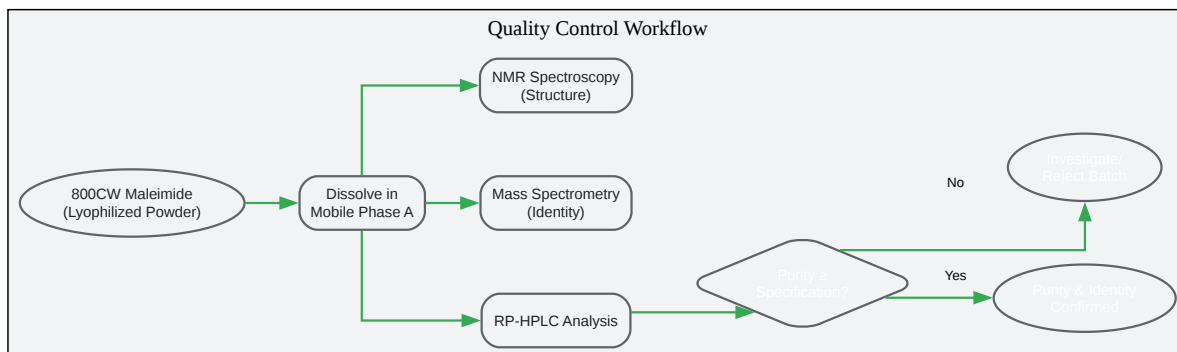
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: Monitor absorbance at the maximum absorbance wavelength of the dye (~774 nm).
- Sample Preparation: Dissolve a small amount of **800CW maleimide** in the initial mobile phase composition.
- Analysis: The purity is determined by integrating the area of the main peak corresponding to the intact **800CW maleimide** and expressing it as a percentage of the total peak area.

#### 2.1.2. Mass Spectrometry (MS) for Identity Confirmation

- Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
- Procedure: A dilute solution of the dye is infused into the mass spectrometer.
- Expected Result: The resulting spectrum should show a prominent peak corresponding to the expected mass-to-charge ratio (m/z) of the **800CW maleimide** ion.

#### 2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

- Technique: <sup>1</sup>H NMR.
- Procedure: A sample of the dye is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Analysis: The resulting spectrum should exhibit proton signals with chemical shifts and integration values consistent with the chemical structure of **800CW maleimide**.



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**Caption:** A typical quality control workflow for **800CW maleimide**.

## Protocol for Protein Labeling with 800CW Maleimide

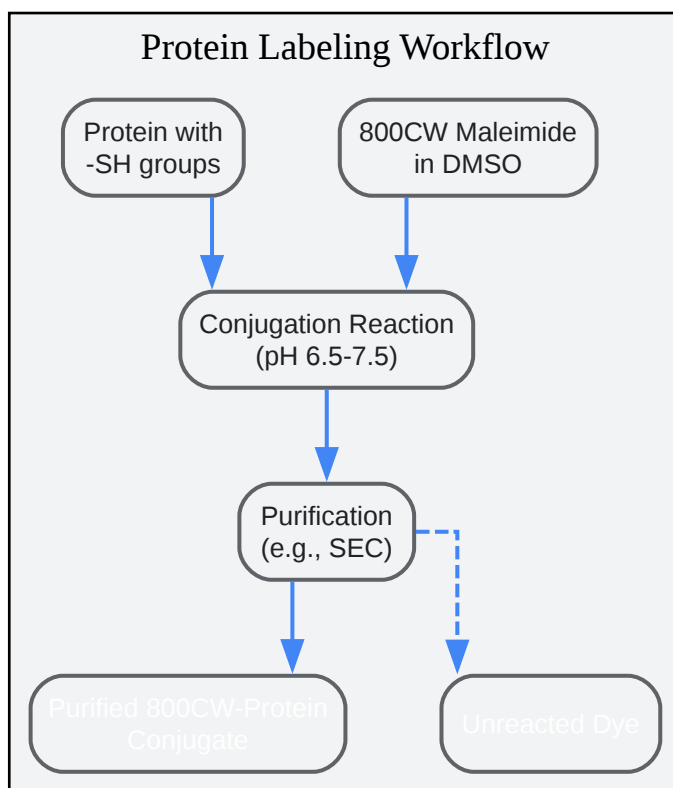
This protocol provides a general procedure for conjugating **800CW maleimide** to a protein containing free thiol groups. Optimization may be necessary depending on the specific protein.

Materials:

- Protein to be labeled (in a thiol-free buffer, e.g., PBS pH 7.2-7.5)
- **800CW maleimide**
- Anhydrous DMSO
- Reducing agent (optional, e.g., TCEP)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Protein Preparation:
  - If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.
  - Remove the excess reducing agent using a desalting column.
- Dye Preparation:
  - Allow the vial of **800CW maleimide** to warm to room temperature.
  - Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous DMSO.
- Labeling Reaction:
  - Adjust the protein concentration to 1-10 mg/mL in a suitable reaction buffer (pH 6.5-7.5).
  - Add a 10-20 fold molar excess of the dissolved **800CW maleimide** to the protein solution while gently stirring.
  - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification of the Conjugate:
  - Separate the labeled protein from unreacted dye using a size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
- Characterization:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~774 nm (for the dye).



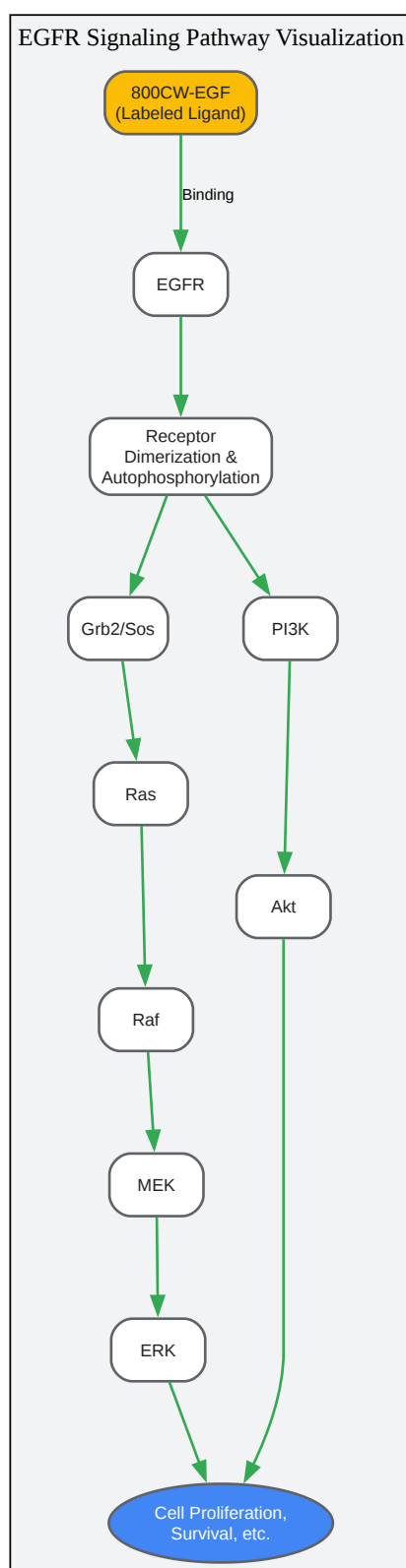
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**Caption:** Workflow for labeling a protein with **800CW maleimide**.

## Application in Signaling Pathway Analysis: EGFR Activation

Fluorescently labeled biomolecules are powerful tools for visualizing and quantifying components of cellular signaling pathways. For instance, an antibody or a ligand targeting a cell surface receptor, such as the Epidermal Growth Factor Receptor (EGFR), can be labeled with **800CW maleimide**. This allows for the tracking of the receptor's localization, trafficking, and downstream signaling events upon ligand binding.

The diagram below illustrates how an 800CW-labeled ligand can be used to study EGFR activation and subsequent downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial in cell proliferation, survival, and differentiation.



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**Caption:** EGFR signaling pathway initiated by a fluorescently labeled ligand.

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## References

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